molecular formula C7H12N2O B8606185 4-Hydroxymethyl-1-propylimidazole

4-Hydroxymethyl-1-propylimidazole

Cat. No. B8606185
M. Wt: 140.18 g/mol
InChI Key: JUKGEFQATJAKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877804B2

Procedure details

To a solution of LAH (2.0 M in THF, 1.9 ml, 3.882 mmol) in THF (10 ml) was added dropwise a solution of 1-propyl-1H-imidazole-4-carbaldehyde (487 mg, 3.529 mmol) in THF (4 ml) at 0° C. After stirred at 0° C. for 5 min, water (0.2 ml), 15% NaOH (0.2 ml) was added dropwise to the reaction mixture under 0° C. The mixture was further stirred at room temperature for 2 hours. MgSO4 was added to the mixture and the solid was filtered away and the filtrate was concentrated in vacuo to get a yellow oil and used without further purification.
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:10]1[CH:14]=[C:13]([CH:15]=[O:16])[N:12]=[CH:11]1)[CH2:8][CH3:9].[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1.O>[CH2:7]([N:10]1[CH:14]=[C:13]([CH2:15][OH:16])[N:12]=[CH:11]1)[CH2:8][CH3:9] |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
487 mg
Type
reactant
Smiles
C(CC)N1C=NC(=C1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered away
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to get a yellow oil
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(CC)N1C=NC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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